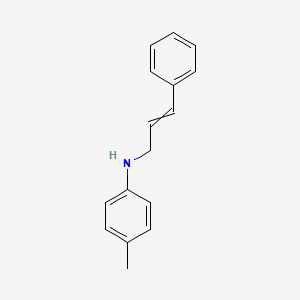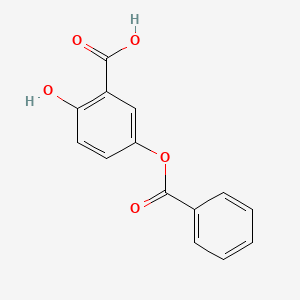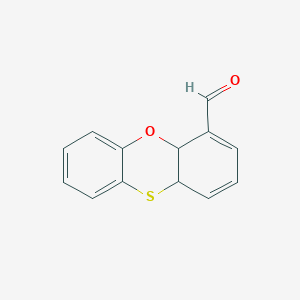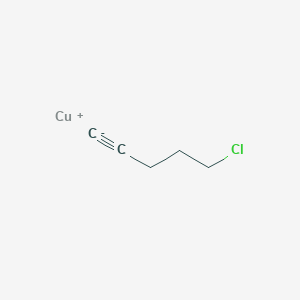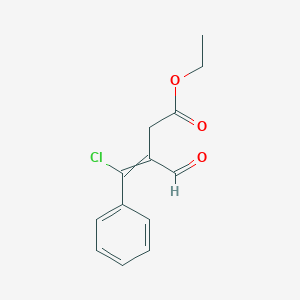
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate is an organic compound with a complex structure that includes a phenyl group, a formyl group, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by chlorination and formylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Ethyl 4-chloro-3-carboxy-4-phenylbut-3-enoate.
Reduction: Ethyl 4-chloro-3-hydroxyl-4-phenylbut-3-enoate.
Substitution: Ethyl 4-amino-3-formyl-4-phenylbut-3-enoate (when reacted with amines).
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro substituent can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate can be compared with similar compounds such as:
Ethyl 4-bromo-3-formyl-4-phenylbut-3-enoate: Similar structure but with a bromo substituent instead of chloro.
Ethyl 4-chloro-3-formyl-4-methylbut-3-enoate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 4-chloro-3-carboxy-4-phenylbut-3-enoate: Similar structure but with a carboxy group instead of a formyl group.
Propiedades
Número CAS |
136343-83-4 |
|---|---|
Fórmula molecular |
C13H13ClO3 |
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C13H13ClO3/c1-2-17-12(16)8-11(9-15)13(14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clave InChI |
MUOUISOCXWVCEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=C(C1=CC=CC=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
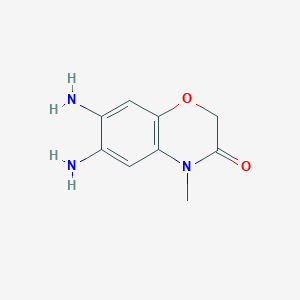
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
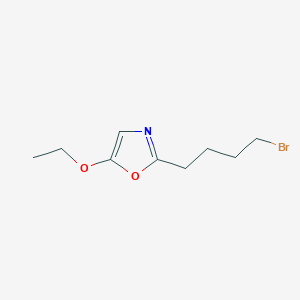
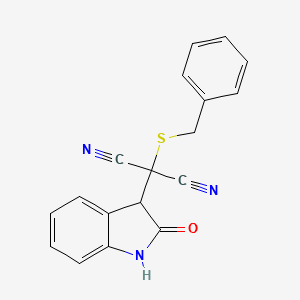
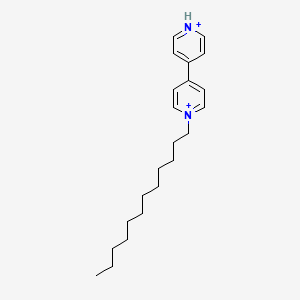
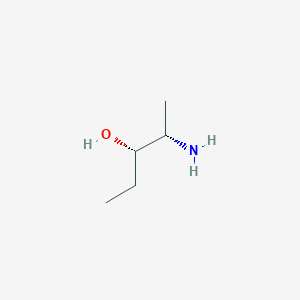
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
